molecular formula C11H12N2S2 B1667508 Brassinin CAS No. 105748-59-2

Brassinin

Cat. No.: B1667508
CAS No.: 105748-59-2
M. Wt: 236.4 g/mol
InChI Key: QYKQWFZDEDFELK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Brassinin, a phytoalexin derived from cruciferous vegetables, has been found to interact with several targets in the body. It has been reported to inhibit indoleamine 2,3-dioxygenase (IDO) , a pro-toleragenic enzyme that drives immune escape in cancer . Additionally, it has been shown to stimulate the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1) in endothelial cells , which are crucial for angiogenesis.

Mode of Action

This compound interacts with its targets in a way that modulates various cellular processes. For instance, it inhibits IDO, thereby interfering with the immune escape mechanism in cancer . In endothelial cells, this compound promotes the degradation of Tie2 and FGFR1, leading to the down-regulation of the AKT and extracellular signal-regulated kinase pathways . This action inhibits angiogenesis, a process critical for tumor growth and metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the translocation of nuclear factor ‘kappa-light-chain-enhancer’ of activated B cells (NF-κB) into the nucleus . It activates the nuclear factor erythroid-derived 2-like 2 (nrf2) and its target molecules hemoxygenase-1 (ho-1) and nad (p)h: quinone oxidoreductase 1 (nqo1), with an increase in nuclear translocation of nrf2 . These actions result in the suppression of monocyte-to-macrophage differentiation and inflammatory responses .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It suppresses lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2, and reactive oxygen species in RAW264.7 cells . In THP-1 cells, it inhibits phorbol myristate acetate-induced monocyte-to-macrophage differentiation by suppressing cluster of differentiation molecule β and CD36 . These actions contribute to its anti-inflammatory and anti-cancer effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluctuation of external nutrient elements is a situation that plants frequently face in the natural environment . Brassinosteroids, a class of steroid hormones that includes this compound, play a significant role in the tradeoff between growth and environmental responses . .

Safety and Hazards

When handling Brassinin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brassinin can be synthesized through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound may involve the extraction from cruciferous vegetables, followed by purification processes. due to the low yield and poor reproducibility of natural extraction, synthetic methods are often preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Brassinin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form cyclothis compound, a compound with a spirooxindole structure .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclothis compound and various substituted indole derivatives .

Comparison with Similar Compounds

Brassinin is unique due to its dual role as a phytoalexin and a potential therapeutic agent. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

methyl N-(1H-indol-3-ylmethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQWFZDEDFELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909714
Record name Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate
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URL https://comptox.epa.gov/dashboard/DTXSID30909714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

105748-59-2
Record name Brassinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105748-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRASSININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 133 °C
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Brassinin has been shown to exhibit anticancer activity through various mechanisms, including:

  • Inducing Apoptosis: this compound can trigger apoptosis (programmed cell death) in various cancer cell lines, including prostate [], liver [], colon [, ], and leukemia cells []. It can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, activate caspases, and promote DNA fragmentation and chromatin condensation.
  • Inhibiting Angiogenesis: Studies have shown that this compound can inhibit angiogenesis (formation of new blood vessels) in triple-negative breast cancer (TNBC) models []. It preferentially targets endothelial cells and promotes the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1), leading to the downregulation of pro-angiogenic signaling pathways.
  • Modulating Cell Cycle Progression: this compound has been reported to induce cell cycle arrest in various cancer cells. For instance, it can cause G1 phase arrest in human colon cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway and increasing the expression of cell cycle inhibitors p21 and p27 []. In other studies, this compound increased the population of cells in the G2/M phase in colorectal cancer Caco2 cells [].
  • Inhibiting Indoleamine 2,3-dioxygenase (IDO): this compound has been identified as an inhibitor of IDO [, ], an enzyme involved in tumor immune escape. By inhibiting IDO, this compound could potentially enhance anti-tumor immune responses.

ANone: this compound (chemical name: 3-(S-methyldithiocarbamoyl)aminomethyl indole) is an indole phytoalexin. Its structural characteristics are:

    ANone: Some plant pathogenic fungi, such as Leptosphaeria maculans and Alternaria brassicicola, have evolved mechanisms to detoxify this compound, enabling them to infect cruciferous plants.

    • This compound Oxidase: L. maculans produces this compound oxidase, an enzyme that catalyzes the detoxification of this compound by converting it to indole-3-carboxaldehyde and S-methyl dithiocarbamate [, ].
    • This compound Hydrolases: Both L. maculans and A. brassicicola produce this compound hydrolases, enzymes that detoxify this compound via hydrolysis of its dithiocarbamate group to indolyl-3-methanamine [].

    ANone: Several structure-activity relationship (SAR) studies have investigated the impact of modifications to the this compound scaffold on its biological activity.

    • Dithiocarbamate Moiety: This group appears to be crucial for IDO inhibitory activity and may interact with the heme iron of the enzyme [].
    • Indole Ring: Interestingly, an indole ring is not essential for IDO inhibition, as some derivatives lacking this moiety retain activity [].
    • S-methyl Group: Substituting the S-methyl group with larger aromatic groups has yielded more potent IDO inhibitors compared to this compound [].

    ANone: Based on preclinical research, this compound holds potential as:

    • A Combinatorial Treatment Option: this compound has shown synergistic effects when combined with other anticancer drugs, such as imatinib in colon cancer cells [].

    A: Yes, fungi such as L. maculans and A. brassicicola can detoxify this compound through the action of specific enzymes, as previously discussed [, , ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome fungal resistance to this phytoalexin.

    ANone: this compound biosynthesis in cruciferous plants is closely linked to the glucosinolate pathway. Key enzymes involved in its biosynthesis include:

    • SUR1: A carbon-sulfur lyase that processes cysteine-isothiocyanate conjugates [].
    • DTCMT: An S-methyltransferase that methylates the resulting dithiocarbamate to form this compound [].
    • BABG: A β-glucosidase that acts as a myrosinase and is potentially a determinant of phytoalexin synthesis from indole glucosinolate [].

    ANone: Yes, in vivo studies have demonstrated this compound's anticancer potential.

    • Triple-negative breast cancer (TNBC): Intraperitoneal injection of this compound reduced tumor size, microvessel density, and tumor microvessel perfusion in a TNBC mouse model [].
    • Synergistic effects with chemotherapy: Studies have shown that combining this compound with chemotherapy enhances tumor regression in mouse models [].

    ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound:

    • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify this compound in plant extracts and biological samples [, , ].
    • Mass Spectrometry (MS): MS techniques, including ESI-IT-MS n , MALDI-ToF/ToF, and ESI-Q/ToF, are used to elucidate the fragmentation patterns and confirm the structures of this compound and its derivatives [, ].
    • Spectroscopic Methods: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to determine the chemical structures of this compound and its metabolites [].

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